1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a chemical compound with the CAS Number 1105198-06-8. This compound belongs to the class of pyrazolo[3,4-d]pyridazines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group enhances its pharmacological properties, making it a subject of interest in drug design and development.
This compound is classified as a heterocyclic organic compound, specifically a thiol derivative of pyrazolo[3,4-d]pyridazine. Its structural uniqueness arises from the combination of a pyrazole ring fused to a pyridazine ring, along with a thiol (-SH) functional group at the 7-position. The incorporation of a fluorine atom at the para position of the phenyl group contributes to its electronic properties and biological activity.
The synthesis of 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can be achieved through several methods. A notable approach involves the reaction of appropriate precursors under acidic or basic conditions. For instance, the synthesis may utilize starting materials such as 4-fluoroaniline and 4-methyl-1H-pyrazole-3-carboxylic acid derivatives, followed by cyclization reactions.
The molecular structure of 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can be described by its InChI code:
This code encapsulates the compound's connectivity and stereochemistry.
The molecular weight is approximately 288.35 g/mol, with a solid physical form indicating stability under standard conditions. The compound's structural features include:
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol participates in various chemical reactions typical for thiols and heterocycles:
These reactions often require specific catalysts or conditions to achieve desired outcomes efficiently. For example, oxidation reactions might utilize agents like hydrogen peroxide or iodine.
The primary mechanism of action for 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme is crucial for cell cycle regulation.
The inhibition of CDK2 leads to disrupted cell cycle progression, particularly affecting cancer cell proliferation. The compound binds to the active site of CDK2, forming a stable complex that inhibits enzymatic activity.
The interaction with CDK2 triggers apoptotic pathways in cancer cells, resulting in programmed cell death and demonstrating significant anti-proliferative effects.
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is characterized by:
Key chemical properties include:
These properties influence its behavior in biological systems and chemical reactions.
The compound has potential applications in various fields:
The fused bicyclic system of 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol represents a privileged scaffold in medicinal chemistry with distinctive electronic and spatial properties. This hybrid architecture features a pyrazole ring fused at the [3,4]-bond of a pyridazine nucleus, creating a planar, electron-deficient system conducive to π-stacking interactions with biological targets [1] [9]. The molecular planarity (confirmed by X-ray crystallography of analogs) enables deep penetration into hydrophobic enzyme pockets, particularly kinase ATP-binding sites where this scaffold functions as a purine bioisostere [9].
The hydrogen bonding capacity of the pyrazolo[3,4-d]pyridazine system is defined by its three nitrogen atoms (N1, N2, and the pyridazine N4), which can act as both hydrogen bond acceptors and donors depending on protonation state. Density Functional Theory (DFT) calculations reveal an electron density distribution where the greatest negative charge localizes at N2 (-0.42 e), making it the preferred site for hydrogen bonding with protein residues like Glu81 or Leu83 in CDK2 binding pockets [9]. This electronic profile underpins the scaffold's utility as a kinase inhibitor template, with structural analogs demonstrating IC₅₀ values below 0.2 µM against EGFR and CDK2 [8] [9].
Table 1: Key Structural Parameters of Pyrazolo[3,4-d]Pyridazine Core
Parameter | Value/Range | Biological Implication |
---|---|---|
Planarity Deviation | <0.1 Å RMSD | Facilitates insertion into flat kinase clefts |
Dipole Moment | 4.8-5.2 Debye | Enhances water solubility and target binding |
pKa of Conjugate Acid (N2) | 3.2 ± 0.3 | Protonation state at physiological pH enhances membrane permeability |
π-Orbital Coefficient | +0.67 at C7 | Electrophilic susceptibility for functionalization |
H-Bond Acceptor Count | 3-4 | Mimics ATP adenine binding interactions |
The C7-thiol position offers a strategic vector for pharmacophore elaboration. Molecular docking studies of 4-methyl substituted analogs demonstrate that steric occupancy at C4 (methyl group) induces a 15° ring tilt in kinase binding pockets, reorienting the C7 substituent toward hydrophobic subpockets [6] [9]. This conformational steering effect explains the enhanced selectivity profiles observed when C7 is derivatized with thioether-linked pharmacophores compared to oxygen or nitrogen analogs [6].
The C7-thiol group in 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol exhibits distinctive redox behavior and nucleophilic reactivity that underpins its versatility in drug design. The sulfur atom displays a computed nucleophilicity index (N) of 3.72, significantly higher than typical thiophenols (N≈2.8), enabling efficient formation of disulfide bridges or metal coordination complexes [4] [5]. This enhanced reactivity stems from the electron-withdrawing effect of the adjacent pyridazine ring, which lowers the pKa of the thiol proton to 8.2 ± 0.4, facilitating deprotonation at physiological pH [5].
In biological environments, the thiol functionality enables two critical mechanisms:
Table 2: Thiol Reactivity and Biological Utilization
Reaction Type | Conditions | Biological Consequence | Observed IC₅₀ Shift |
---|---|---|---|
Disulfide Exchange | Physiological pH | Prolonged target residence time | 5.8-fold decrease vs oxo analog |
Thiolate Oxidation | ROS presence | Cellular redox modulation | 3.2-fold increase in cancer cell apoptosis |
Metal Chelation | Metalloenzyme sites | Inhibition of metalloproteases | 87% MMP-9 inhibition at 10 μM |
S-Alkylation | Electrophile exposure | Prodrug activation | 12-fold enhanced cytotoxicity in hypoxic tumors |
The pharmacophore versatility of the thiol group enables rational drug optimization. Derivatization to thioethers (e.g., ethyl 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate) significantly enhances blood-brain barrier penetration (LogP increase of 1.8 units) while retaining kinase affinity [6]. Structure-Activity Relationship (SAR) studies demonstrate that linear thioalkyl chains maintain CDK2 inhibition (IC₅₀ 57 nM), while bulky aromatic thioethers shift selectivity toward VEGFR2 (IC₅₀ 22 nM) due to steric complementarity with the hydrophobic back pocket [9]. The unmodified thiol remains essential for targeting cysteine-rich oncogenic proteins, as demonstrated by 11-fold caspase-3 activation in OVCAR-4 cells treated with the parent compound versus methylated analogs [8].
The para-fluorophenyl group appended to N1 of the pyrazole ring serves as a master regulator of intermolecular recognition through electronic modulation and steric positioning. Comparative molecular field analysis (CoMFA) reveals that fluorination induces a +0.35 e deficit across the phenyl ring compared to unsubstituted analogs, enhancing π-stacking propensity with protein tyrosine residues [2] [7]. The orthogonal orientation of the fluorophenyl relative to the bicyclic core (dihedral angle 89.5 ± 2°) creates a T-shaped stacking geometry optimal for insertion into hydrophobic enzyme clefts [6].
The fluorine atom contributes beyond passive lipophilicity enhancement:
Biological validation comes from glucocorticoid receptor antagonists where fluorophenyl-containing pyrazolo[3,4-g]isoquinolines exhibit 50-fold higher binding affinity (Ki = 0.7 nM) versus chloro or methyl analogs [7]. Similarly, in pyrazolo[3,4-d]pyrimidine CDK2 inhibitors, fluorophenyl derivatives demonstrate a 17-fold selectivity boost over cyclin E compared to non-fluorinated counterparts due to optimized interactions with the selectivity filter pocket [9].
Table 3: Fluorophenyl Interaction Energetics with Biological Targets
Interaction Type | Energy Contribution (kJ/mol) | Protein Residues Involved | Biological Outcome |
---|---|---|---|
π-π Stacking | -18.7 ± 2.3 | Phe80 (CDK2), Tyr173 (VEGFR2) | Enhanced residence time (kon 3.2×10⁶ M⁻¹s⁻¹) |
C-F···H-N Hydrogen Bond | -6.2 ± 0.8 | Arg150 (EGFR), His181 (PDK1) | Improved kinase selectivity index |
Orthogonal Dipole | -9.4 ± 1.1 | Leu83 (CDK2), Thr183 (MAPK) | Allosteric inhibition enhancement |
Hydrophobic Contact | -12.5 ± 1.5 | Val70 (CDK2), Ala144 (VEGFR2) | 3.8-fold increase in cellular potency |
The methyl substituent at C4 provides complementary steric optimization. Molecular dynamics simulations show that the 4-methyl group occupies a small hydrophobic pocket adjacent to the ATP-binding site in CDK2 (volume 98 ų), inducing a conformational shift in the glycine-rich loop that enhances thiol exposure to catalytic residues [6] [9]. This synergistic steric-electronic effect between the 4-methyl and 4'-fluoro substituents creates a "dual anchor" binding motif, explaining the 45 nM IC₅₀ observed for this compound against CDK2/cyclin A2 versus 290 nM for the des-methyl analog [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: